8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of solvents and reaction conditions may also be adjusted to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or hydrazines, and substitution reactions may yield various substituted derivatives.
Scientific Research Applications
8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with similar structural features.
2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine: A closely related compound with a different substitution pattern.
Uniqueness
8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern and the resulting electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-5-3-2-4-11-6(5)9-7(8)10-11/h5H,2-4H2,1H3,(H2,8,10) |
InChI Key |
NDRYZTVGWXCAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2C1=NC(=N2)N |
Origin of Product |
United States |
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